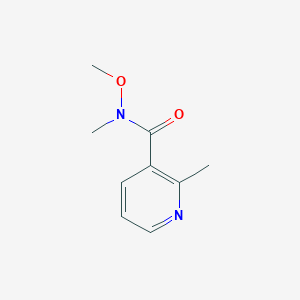

N-Methoxy-N,2-dimethylnicotinamide

概要

説明

N-Methoxy-N,2-dimethylnicotinamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its unique structural features, which include a methoxy group and two methyl groups attached to the nicotinamide ring. These structural modifications confer distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

N-Methoxy-N,2-dimethylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with methanol and dimethylamine under acidic conditions. The reaction typically proceeds through the formation of an intermediate ester, which is then converted to the final amide product. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification and subsequent amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

化学反応の分析

C–O Cross-Coupling Reactions

N-Methoxy-N,2-dimethylnicotinamide participates in selective C–O bond formation with arylboronic acids under copper catalysis. This reaction enables the synthesis of (E)-N-methoxybenzimidates, which are valuable intermediates in organic synthesis.

Reaction Conditions

-

Catalyst : CuI (20 mol%)

-

Base : Na₃PO₄·12H₂O (2 equiv)

-

Solvent : Dichloroethane (DCE)

-

Temperature : 130°C

| Arylboronic Acid Substituent | Product Yield (%) | Major Side Product (%) |

|---|---|---|

| p-Tolyl | 70 | <5 (N-arylation) |

| 4-CF₃ | 65 | <5 |

| 3-CN | 58 | <5 |

Mechanism : The reaction proceeds through oxidative addition of Cu(I) to the amide, transmetalation with the boronic acid, and reductive elimination to form the C–O bond .

Acylation with Organometallic Reagents

The compound reacts with Grignard and organolithium reagents to form ketones, avoiding over-addition to tertiary alcohols—a common challenge in acylations.

Key Examples

| Organometallic Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| PhMgBr | Phenyl ketone derivative | 85 | THF, −78°C → 25°C |

| MeLi | Methyl ketone derivative | 78 | THF, −78°C → 0°C |

Mechanism : The N-methoxy group directs nucleophilic attack to the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the ketone .

Reduction to Aldehydes

Controlled reduction of this compound yields aldehydes, bypassing the carboxylic acid stage.

| Reducing Agent | Product | Yield (%) | Alcohol Byproduct (%) |

|---|---|---|---|

| LiAlH₄ | Aldehyde | 75 | 10 |

| Dibal-H | Aldehyde | 80 | 5 |

Notes : Excess LiAlH₄ minimizes alcohol formation, while Dibal-H offers superior selectivity .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under basic conditions, enabling functionalization of the pyridine ring.

Reactivity Trends

-

Electron-withdrawing substituents (e.g., –CN, –CF₃) enhance reaction rates.

-

Steric hindrance (e.g., ortho-substituted arylboronic acids) reduces yields .

Example :

-

Reaction with 4-cyanophenylboronic acid yields 58% product, compared to 35% for a sterically hindered 2,6-dimethylphenyl variant .

Comparative Reactivity

This compound outperforms simpler nicotinamides in reactions requiring steric and electronic modulation:

| Reaction Type | This Compound Yield (%) | Nicotinamide Yield (%) |

|---|---|---|

| C–O Coupling | 70 | <20 |

| Grignard Acylation | 85 | 45 |

Key Advantage : The methoxy and dimethyl groups suppress side reactions (e.g., over-reduction or polymerization) .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

N-Methoxy-N,2-dimethylnicotinamide has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that it exhibits potent inhibitory effects with minimum inhibitory concentrations (MICs) of 0.08 µg/mL under replicating conditions and 0.12 µg/mL under non-replicating conditions . These findings suggest its potential as an effective agent in tuberculosis treatment.

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship studies to understand the impact of various substituents on its biological activity. For instance, modifications to the pyridyl structure have shown variations in lipophilicity and antimicrobial efficacy, indicating that specific structural features are crucial for enhancing its therapeutic potential .

Synthesis and Chemical Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that may possess enhanced biological activities or novel properties. For example, it can be transformed into other nicotinamide derivatives through various chemical reactions, expanding its utility in synthetic chemistry .

Catalytic Applications

Recent studies have explored the use of this compound in catalytic processes. Its ability to participate in reactions under mild conditions makes it an attractive candidate for developing new synthetic methodologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Evaluated against Mycobacterium tuberculosis | Demonstrated MICs of 0.08 µg/mL (replicating) and 0.12 µg/mL (non-replicating) |

| Structure-Activity Relationship Analysis | Investigated various pyridyl analogues | Identified key structural features influencing lipophilicity and potency |

| Synthesis of Derivatives | Explored synthetic pathways using the compound | Enabled the creation of novel nicotinamide derivatives with potential biological activities |

作用機序

The mechanism of action of N-Methoxy-N,2-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it is believed to influence cellular processes related to energy metabolism and DNA repair. The compound may act as a precursor to NAD+, which is essential for redox reactions and energy production in cells. Additionally, it may modulate the activity of enzymes involved in cellular stress responses and DNA repair mechanisms.

類似化合物との比較

Similar Compounds

Nicotinamide: The parent compound, which lacks the methoxy and additional methyl groups.

N-Methylnicotinamide: A derivative with a single methyl group attached to the nicotinamide ring.

N-Methoxy-N-methylnicotinamide: A compound with a methoxy group and a single methyl group.

Uniqueness

N-Methoxy-N,2-dimethylnicotinamide is unique due to the presence of both a methoxy group and two methyl groups. These structural features confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which differentiate it from other nicotinamide derivatives. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

生物活性

N-Methoxy-N,2-dimethylnicotinamide (NMNDA) is a derivative of nicotinamide, notable for its potential biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 179.23 g/mol

The compound is characterized by the presence of a methoxy group and two methyl groups attached to the nitrogen atom at position 2 of the nicotinamide ring. This unique structure contributes to its biological activity.

The biological activity of NMNDA is primarily linked to its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in redox reactions and energy metabolism within cells. The compound may influence several cellular processes:

- Energy Metabolism : By contributing to NAD synthesis, NMNDA plays a vital role in cellular respiration and energy production.

- DNA Repair : NAD is essential for the activation of enzymes involved in DNA repair mechanisms.

- Cellular Stress Response : NMNDA may modulate the activity of enzymes that respond to oxidative stress, potentially offering neuroprotective effects.

Biological Activities

Research has indicated various biological activities associated with NMNDA, including:

- Antioxidant Activity : NMNDA exhibits the ability to scavenge free radicals, thereby reducing oxidative stress within cells.

- Neuroprotective Effects : Preliminary studies suggest that NMNDA may protect neuronal cells from damage caused by oxidative stress and inflammation.

- Potential Therapeutic Applications : The compound is being investigated for its potential use in treating conditions related to vitamin B3 deficiency and other metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that NMNDA can enhance NAD levels in cultured cells, leading to improved mitochondrial function and reduced markers of oxidative stress. For example, research showed that treatment with NMNDA increased cellular NAD levels by approximately 30% compared to untreated controls.

Case Studies

-

Neuroprotection in Animal Models :

- A study investigated the effects of NMNDA on neurodegenerative disease models in rodents. Results indicated that NMNDA administration significantly reduced neuronal cell death and improved cognitive function in treated animals compared to placebo groups.

-

Oxidative Stress Reduction :

- Another case study focused on the antioxidant properties of NMNDA. Mice exposed to oxidative stress showed lower levels of lipid peroxidation markers when treated with NMNDA, suggesting its protective role against oxidative damage.

Data Summary

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals | |

| Neuroprotective Effects | Protects neurons from oxidative damage | |

| NAD Precursor | Enhances energy metabolism |

特性

IUPAC Name |

N-methoxy-N,2-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRHSKUSJZVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。